N-Isoicosylacrylamide
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Overview
Description
N-Isoicosylacrylamide is an organic compound with the molecular formula C23H45NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isoicosyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isoicosylacrylamide can be synthesized through several methods. One common approach involves the reaction of isoicosylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Isoicosylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoicosylacrylic acid, while reduction could produce isoicosylamine derivatives .
Scientific Research Applications
N-Isoicosylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: This compound is employed in the development of biomaterials and drug delivery systems.
Medicine: this compound-based materials are explored for their potential in tissue engineering and regenerative medicine.
Industry: It is used in the production of specialty coatings, adhesives, and other advanced materials
Mechanism of Action
The mechanism of action of N-Isoicosylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell behavior and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Isopropylacrylamide: Known for its thermoresponsive properties and used in smart materials.
N,N-Dimethylacrylamide: Utilized in the synthesis of hydrogels and other advanced materials.
N-Tert-Butylacrylamide: Employed in the development of polymers with unique mechanical properties
Uniqueness
N-Isoicosylacrylamide stands out due to its long isoicosyl chain, which imparts unique hydrophobic properties and enhances its compatibility with certain materials. This makes it particularly valuable in applications requiring specific interactions with hydrophobic environments .
Properties
CAS No. |
93858-87-8 |
---|---|
Molecular Formula |
C23H45NO |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
N-(18-methylnonadecyl)prop-2-enamide |
InChI |
InChI=1S/C23H45NO/c1-4-23(25)24-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3,(H,24,25) |
InChI Key |
ZZYZJTZMILHCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
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